3-Fluoro-5-(pentafluorosulfur)cinnamic acid
Overview
Description
3-Fluoro-5-(pentafluorosulfur)cinnamic acid is an organic compound with the molecular formula C9H6F6O2S and a molecular weight of 292.2 g/mol . This compound is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a cinnamic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Fluoro-5-(pentafluorosulfur)cinnamic acid typically involves the reaction of 3-fluorocinnamic acid with pentafluorosulfur chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the hydrogen atom with the pentafluorosulfur group . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with scale-up considerations to ensure efficient and cost-effective production.
Chemical Reactions Analysis
3-Fluoro-5-(pentafluorosulfur)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid backbone to a single bond, forming saturated derivatives.
Substitution: The fluorine and pentafluorosulfur groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-5-(pentafluorosulfur)cinnamic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its unique chemical structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(pentafluorosulfur)cinnamic acid exerts its effects is primarily through its interaction with molecular targets in biological systems. The fluorine and pentafluorosulfur groups enhance its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Fluoro-5-(pentafluorosulfur)cinnamic acid can be compared to other cinnamic acid derivatives, such as:
3-Fluorocinnamic acid: Lacks the pentafluorosulfur group, resulting in different chemical reactivity and biological activity.
5-(Pentafluorosulfur)cinnamic acid: Lacks the fluorine atom, which affects its overall properties and applications.
Cinnamic acid: The parent compound without any fluorine or pentafluorosulfur substitutions, exhibiting distinct chemical and biological characteristics.
The presence of both fluorine and pentafluorosulfur groups in this compound makes it unique, providing enhanced reactivity and specificity in various applications.
Properties
IUPAC Name |
(E)-3-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2S/c10-7-3-6(1-2-9(16)17)4-8(5-7)18(11,12,13,14)15/h1-5H,(H,16,17)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRGBEHCOVNLOW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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